(Triisocyanatomethoxy)silane
Overview
Description
(Triisocyanatomethoxy)silane is an organosilicon compound characterized by the presence of three isocyanate groups attached to a methoxy-silane backbone. This compound is notable for its reactivity and versatility in various chemical processes, making it a valuable reagent in both industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Triisocyanatomethoxy)silane can be synthesized through the reaction of methoxy-silane with phosgene and amines under controlled conditions. The process typically involves the following steps:
Methoxy-silane Preparation: Methoxy-silane is prepared by reacting silicon tetrachloride with methanol.
Isocyanate Formation: Phosgene is reacted with primary amines to form isocyanates.
Final Reaction: The methoxy-silane is then reacted with the isocyanates to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to ensure high yield and purity. The process is carefully monitored to prevent the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: (Triisocyanatomethoxy)silane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and carbon dioxide.
Condensation: Forms siloxane bonds through the elimination of methanol.
Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Catalyzed by acids or bases.
Addition Reactions: Requires the presence of nucleophiles such as alcohols or amines.
Major Products:
Silanols: Formed during hydrolysis.
Siloxanes: Formed during condensation.
Urethanes and Ureas: Formed during addition reactions with alcohols and amines.
Scientific Research Applications
(Triisocyanatomethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent in the synthesis of polymers and composites.
Biology: Utilized in the modification of biomolecules for improved stability and functionality.
Medicine: Employed in drug delivery systems to enhance the bioavailability of therapeutic agents.
Mechanism of Action
The mechanism of action of (Triisocyanatomethoxy)silane involves the formation of strong covalent bonds with various substrates. The isocyanate groups react with nucleophiles such as hydroxyl, amino, and thiol groups, leading to the formation of urethane, urea, and thiourea linkages. This reactivity allows this compound to effectively modify surfaces and enhance the properties of materials .
Comparison with Similar Compounds
- (Trimethoxysilyl)propyl isocyanate
- (Triethoxysilyl)propyl isocyanate
- (Trimethylsilyl)isocyanate
Comparison: (Triisocyanatomethoxy)silane is unique due to the presence of three isocyanate groups, which provide higher reactivity compared to similar compounds with fewer isocyanate groups. This increased reactivity makes it more effective in applications requiring strong and durable bonds .
Properties
InChI |
InChI=1S/C4N3O4Si/c8-1-5-4(11-12,6-2-9)7-3-10 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNBSSORJWMRMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(N=C=O)(N=C=O)O[Si])=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4N3O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50787455 | |
Record name | (Triisocyanatomethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50787455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5578-37-0 | |
Record name | (Triisocyanatomethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50787455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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